molecular formula C22H26N4S2 B3831097 2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile

2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile

Cat. No.: B3831097
M. Wt: 410.6 g/mol
InChI Key: CKFSVXDBIASGBY-UHFFFAOYSA-N
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Description

2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes two pyridine rings substituted with cyano and trimethyl groups, connected by a sulfanylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the pyridine rings, followed by the introduction of the cyano and trimethyl groups. The sulfanylbutyl chain is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as chloroform and reagents like sodium sulfate for drying the organic layer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines under appropriate conditions.

    Substitution: The trimethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyano groups would produce primary amines.

Scientific Research Applications

2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid: This compound shares the cyano and trimethylpyridine moieties but differs in the connecting chain.

    (3-Cyano-4,5,6-trimethylpyridin-2-yl)thioacetic acid: Similar in structure but with a thioacetic acid group instead of the sulfanylbutyl chain.

Uniqueness

2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile is unique due to its dual pyridine rings connected by a flexible sulfanylbutyl chain, which imparts distinct chemical and physical properties. This structure allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

2-[4-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4S2/c1-13-15(3)19(11-23)21(25-17(13)5)27-9-7-8-10-28-22-20(12-24)16(4)14(2)18(6)26-22/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFSVXDBIASGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCCCCSC2=C(C(=C(C(=N2)C)C)C)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
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2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
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2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
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2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
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2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
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2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile

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